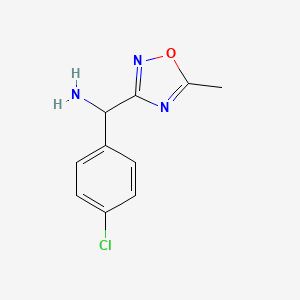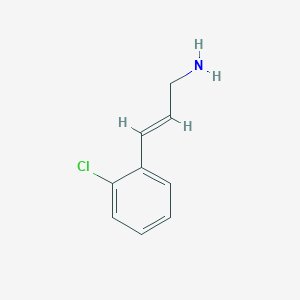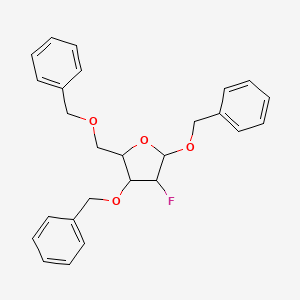![molecular formula C20H10Br2N2 B12108960 10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
10,13-Dibromodibenzo[a,c]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-Dibromodibenzo[a,c]phenazine is a brominated derivative of dibenzo[a,c]phenazine, a polycyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,13-Dibromodibenzo[a,c]phenazine typically involves the bromination of dibenzo[a,c]phenazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 10,13-Dibromodibenzo[a,c]phenazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
10,13-Dibromodibenzo[a,c]phenazine has diverse applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Photophysics: The compound exhibits interesting photophysical properties, making it useful in the study of fluorescence and phosphorescence.
Materials Science:
Mechanism of Action
The mechanism by which 10,13-Dibromodibenzo[a,c]phenazine exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron density distribution, enhancing the compound’s reactivity and interaction with other molecules. This can affect various molecular targets and pathways, particularly in photophysical and electronic applications.
Comparison with Similar Compounds
Dibenzo[a,c]phenazine: The parent compound without bromine substitution.
10,13-Dichlorodibenzo[a,c]phenazine: A chlorinated analogue with different electronic properties.
10,13-Diiododibenzo[a,c]phenazine: An iodinated derivative with unique reactivity.
Uniqueness: 10,13-Dibromodibenzo[a,c]phenazine is unique due to the specific influence of bromine atoms on its electronic properties. This makes it particularly suitable for applications requiring precise control over electron transport and photophysical behavior.
Properties
Molecular Formula |
C20H10Br2N2 |
|---|---|
Molecular Weight |
438.1 g/mol |
IUPAC Name |
10,13-dibromophenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C20H10Br2N2/c21-15-9-10-16(22)20-19(15)23-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18(17)24-20/h1-10H |
InChI Key |
NIXXDPUGTYFUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5N=C24)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)

![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)
![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)

![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)

![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)
![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)

![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
